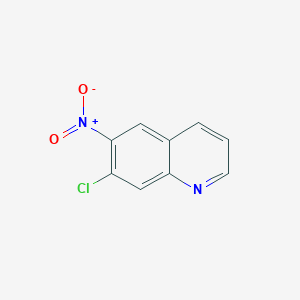

7-Chloro-6-nitroquinoline

概要

説明

7-Chloro-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-nitroquinoline typically involves nitration and chlorination reactions. One common method is the nitration of 6-chloroquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable .

化学反応の分析

Types of Reactions: 7-Chloro-6-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide.

Major Products:

Reduction: 7-Chloro-6-aminoquinoline.

Substitution: 7-Substituted-6-nitroquinoline derivatives.

Oxidation: Quinoline N-oxides.

科学的研究の応用

Due to the limited information available within the search results regarding the applications of "7-Chloro-6-nitroquinoline," a comprehensive article with detailed data tables and case studies cannot be composed. However, based on the available information, here's what can be gathered:

-

Related Compounds and Derivatives:

- The search results mention related compounds such as 7-chloro-6-nitroquinazolin-4(3H)-one, which is used in the synthesis of quinazoline sulfone .

- 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for cytotoxic activity against human cancer cell lines . These derivatives show promise as anti-cancer candidates .

- Modifications to quinoline structures, such as introducing sulfur-containing groups, can lead to compounds with antiproliferative activities .

- Quinoline Derivatives in Research:

-

Potential Applications

- The US patent US6288082B1 relates to substituted 3-cyano quinoline compounds, which have anti-cancer properties . These compounds can be used for treating cancer and polycystic kidney disease . They function by inhibiting growth factor receptor protein tyrosine kinases (PTK) .

- In general, protein tyrosine kinase inhibitors have therapeutic value for treating cancer and other diseases with abnormal cell growth .

作用機序

The mechanism of action of 7-Chloro-6-nitroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

類似化合物との比較

6-Nitroquinoline: Lacks the chloro substituent, leading to different reactivity and applications.

7-Chloroquinoline:

8-Nitroquinoline: The nitro group is positioned differently, resulting in distinct chemical properties.

生物活性

Overview

7-Chloro-6-nitroquinoline is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. As a derivative of quinoline, it has been investigated for various pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Formula: C₉H₅ClN₂O₂

Molecular Weight: 200.60 g/mol

CAS Number: 58416-31-2

The compound features a chloro group at the 7-position and a nitro group at the 6-position of the quinoline ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or interfere with DNA synthesis, which can lead to therapeutic effects in cancer treatment and antimicrobial action. The nitro group can be reduced to an amino group, enhancing its reactivity and potential therapeutic applications.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. A study evaluating the activity of quinoline derivatives reported that compounds with halogen substitutions exhibited enhanced antibacterial properties. Specifically, derivatives were tested against gram-positive bacteria and mycobacterial strains, demonstrating significant efficacy compared to standard antibiotics like ampicillin and rifampicin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL | |

| Enterococcus faecalis | 16 µg/mL |

Anticancer Activity

Research on the cytotoxic effects of this compound derivatives indicates their potential as anticancer agents. A series of studies have demonstrated that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells. For instance, one study noted that certain derivatives led to cell cycle arrest in the G0/G1 phase and induced apoptosis in human colorectal cancer cells .

Table 2: Cytotoxicity Profile of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HCT116 (wild-type p53) | 5 | 10 |

| HCT116 (p53−/−) | 3 | 15 | |

| K562 (leukemia) | 4 | 12 |

Case Studies

- Antimicrobial Efficacy : A recent study highlighted the effectiveness of various substituted quinolines against multidrug-resistant strains. The introduction of halogen atoms was found to significantly enhance antibacterial potency, with some derivatives achieving submicromolar activity against resistant strains .

- Cytotoxicity in Cancer Research : Another investigation into the selectivity of quinoline derivatives revealed that certain modifications at the nitrogen position improved their anticancer properties while minimizing cytotoxic effects on non-cancerous cells. The findings support the potential use of these compounds in targeted cancer therapies .

特性

IUPAC Name |

7-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJPESBDOWOQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284964 | |

| Record name | 7-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58416-31-2 | |

| Record name | 58416-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。